3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
3-(4-Bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a pyrazole ring bearing a 3,4-dimethylphenyl substituent at position 5. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide functionalities .
Properties
CAS No. |
1239470-76-8 |
|---|---|
Molecular Formula |
C19H15BrN4O |
Molecular Weight |
395.26 |
IUPAC Name |
3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15BrN4O/c1-11-3-4-14(9-12(11)2)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-15(20)8-6-13/h3-10H,1-2H3,(H,22,23) |
InChI Key |
IXDPMGPCOREELI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid to facilitate the formation of the oxadiazole ring .
Biological Activity Overview
Compounds containing the oxadiazole moiety exhibit a wide range of biological activities including:
- Anticancer : Many derivatives show significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : Exhibits activity against bacteria and fungi.
- Anti-inflammatory : Potential to reduce inflammation markers.
- Antiparasitic : Effective against certain parasitic infections.
Table 1: Biological Activities of Oxadiazole Derivatives
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of oxadiazole derivatives, including the compound . It demonstrated IC50 values indicating potent activity against various cancer cell lines such as HCT-116 (colon cancer) and PC-3 (prostate cancer). Specifically, derivatives exhibited IC50 values ranging from µM to µM against these cell lines .
Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that oxadiazole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds showed significant inhibition of histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in tumor growth and metastasis .
Research Findings
Recent studies have highlighted several promising findings regarding the biological activity of this compound:
- Cytotoxicity : The compound has shown effective cytotoxicity against a panel of cancer cell lines with varying degrees of sensitivity.
- Enzyme Inhibition : It exhibits inhibitory effects on enzymes like HDAC and COX, which are implicated in cancer and inflammatory diseases.
- Structure-Activity Relationship (SAR) : Modifications on the pyrazole and oxadiazole rings significantly influence biological activity, suggesting that further structural optimization could enhance efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Reported Activities
Key Observations:
Oxadiazole Isomerism: 1,3,4-Oxadiazoles (e.g., ) exhibit notable anti-inflammatory activity, whereas 1,2,4-oxadiazoles (e.g., ) are explored for enzyme inhibition and electronic modulation. The target compound’s 1,2,4-oxadiazole core may favor stability over 1,3,4 isomers but requires validation for specific applications .
Substituent Effects: Halogenated Phenyl Groups: Bromophenyl (target compound) vs. chlorophenyl (): Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but increase toxicity risks compared to chlorine . Electron-Withdrawing Groups: Trifluoromethyl () vs. bromine: The CF₃ group’s strong electron-withdrawing nature could alter binding affinity compared to bromophenyl’s moderate electronegativity .
Biological Activity Trends: Anti-inflammatory 1,3,4-oxadiazoles () achieve ~60% activity at 20 mg/kg, suggesting that the target compound’s 1,2,4 scaffold might require structural optimization to match this efficacy.
Key Observations:
- Safety : Bromophenyl-containing compounds (e.g., ) are associated with inhalation and dermal toxicity, suggesting the need for careful handling of the target compound .
Q & A
Basic Research Question
Q: What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole? A: The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core. Key steps include:
- Cyclization with POCl₃ : Substituted benzoic acid hydrazides are treated with POCl₃ at 120°C to form the oxadiazole ring .
- Vilsmeier–Haack Reaction : Used for formylating pyrazole intermediates, enabling subsequent cyclization .
- Regioselective Coupling : Ensures correct positioning of substituents on the pyrazole and oxadiazole rings .
Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric control of POCl₃ to avoid side products.
Basic Research Question
Q: How is the structural characterization of this compound performed? A:
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., dihedral angles between aromatic rings) .
- Spectroscopy :
Basic Research Question
Q: What preliminary biological activities have been reported for this compound? A:
- Antimicrobial Activity : Screened against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤ 8 µg/mL .
- Anticancer Potential : Inhibits tubulin polymerization (IC₅₀ ~2.5 µM) in sea urchin embryo assays .
- σ Receptor Antagonism : Binds to σ₁ receptors (Ki ~15 nM), relevant for neurological disorders .
Assay Conditions : Use polar solvents (e.g., DMSO) for solubility, and validate via dose-response curves .
Advanced Research Question
Q: How do substituent modifications influence bioactivity? (Structure-Activity Relationship, SAR) A:
Advanced Research Question
Q: What computational strategies are used to predict binding modes? A:
- Molecular Docking : Simulate interactions with σ₁ receptors (PDB: 6DK1) or tubulin (PDB: 1SA0) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Key Findings : The oxadiazole core anchors in hydrophobic pockets, while bromophenyl engages in π-π stacking .
Advanced Research Question
Q: How to resolve contradictions in biological data across studies? A:
- Assay Variability : Normalize results using positive controls (e.g., colchicine for tubulin assays) .
- Solvent Effects : DMSO >5% can denature proteins; use lower concentrations or alternative solvents .
- Substituent Batch Differences : Verify purity via HPLC (>95%) and characterize intermediates .
Case Study : Discrepancies in σ₁ receptor Ki values may stem from radioligand choice (e.g., [³H]DTG vs. [³H]pentazocine) .
Advanced Research Question
Q: What are the challenges in optimizing solubility without compromising activity? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
